3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13ClO3 It is a derivative of benzophenone, where the phenyl ring is substituted with a chloro group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-chlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The dioxolane ring and chloro group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone
- 2-(3-Chloropropyl)-1,3-dioxolane
Uniqueness
3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the specific positioning of the chloro group and the dioxolane ring on the benzophenone structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)15(18)11-4-6-12(7-5-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKCSERNBZQPAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645111 |
Source
|
Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-10-6 |
Source
|
Record name | (3-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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